2-Methylbenzo[d]thiazole-5-carboxylic acid

Physicochemical Property Formulation Science Synthetic Chemistry

2-Methylbenzo[d]thiazole-5-carboxylic acid (CAS 24851-69-2), also referred to as 2-methyl-1,3-benzothiazole-5-carboxylic acid, is a heterocyclic building block featuring a benzothiazole core substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 5-position. The molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 24851-69-2
Cat. No. B1583416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzo[d]thiazole-5-carboxylic acid
CAS24851-69-2
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)C(=O)O
InChIInChI=1S/C9H7NO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12)
InChIKeyTVUFPZOJUJGDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbenzo[d]thiazole-5-carboxylic Acid (CAS 24851-69-2): A Differentiated Benzothiazole Scaffold for Procured Research


2-Methylbenzo[d]thiazole-5-carboxylic acid (CAS 24851-69-2), also referred to as 2-methyl-1,3-benzothiazole-5-carboxylic acid, is a heterocyclic building block featuring a benzothiazole core substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 5-position [1]. The molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with reported utility in constructing non-steroidal anti-inflammatory drug (NSAID) candidates, antipsychotic agents, and herbicidal precursors . The strategic 2-methyl substitution modulates key physicochemical properties—including lipophilicity, solubility, and melting point—relative to unsubstituted benzothiazole-5-carboxylic acid and positional isomers, thereby directly impacting formulation development and synthetic tractability .

Why 2-Methylbenzo[d]thiazole-5-carboxylic Acid Cannot Be Indiscriminately Replaced by Other Benzothiazole Carboxylic Acids


Benzothiazole carboxylic acids are not a functionally interchangeable class. The position and nature of substituents on the benzothiazole ring profoundly influence key physicochemical and biological parameters. For example, the 2-methyl group in 2-methylbenzo[d]thiazole-5-carboxylic acid significantly reduces the melting point (~202 °C) compared to its unsubstituted parent benzothiazole-5-carboxylic acid (256–262 °C) , an attribute that can simplify downstream processing and formulation. Furthermore, the 5-carboxylic acid regioisomer exhibits distinct solubility and lipophilicity profiles versus the 6-carboxylic acid analog, directly impacting bioavailability and synthetic route design . Attempting to substitute an alternative benzothiazole carboxylic acid without accounting for these differences can lead to failed reactions, suboptimal yields, and confounding biological results. The following section provides quantitative, comparator-based evidence that substantiates the specific, differentiated value of 2-methylbenzo[d]thiazole-5-carboxylic acid.

Quantitative Evidence for 2-Methylbenzo[d]thiazole-5-carboxylic Acid Differentiation: A Comparator-Based Guide


Physicochemical Differentiation: Melting Point Reduction vs. Unsubstituted Benzothiazole-5-Carboxylic Acid

The 2-methyl substituent on the target compound lowers the melting point by approximately 54–60 °C compared to unsubstituted benzothiazole-5-carboxylic acid. This reduction in melting point can simplify handling, dissolution, and formulation processes in both research and industrial settings .

Physicochemical Property Formulation Science Synthetic Chemistry

Physicochemical Differentiation: Enhanced Water Solubility vs. Unsubstituted Benzothiazole-5-Carboxylic Acid

The target compound exhibits slightly improved aqueous solubility compared to the unsubstituted parent benzothiazole-5-carboxylic acid. While both compounds have limited water solubility, the 2-methyl analog is reported as 'moderately soluble' or 'slightly soluble' in water, whereas the parent is described as 'almost insoluble' or 'poorly soluble' [1].

Solubility Biopharmaceutics Analytical Chemistry

Synthetic Accessibility: One-Pot Preparation from Inexpensive Starting Materials

The target compound is accessible via a one-pot reaction of 4-chloro-3-nitrobenzoic acid with sodium sulfide (Na₂S) in the presence of acetic anhydride (Ac₂O) and acetic acid (HOAc) [1]. This route circumvents multi-step syntheses that are often required for other 2-substituted benzothiazole-5-carboxylic acids, such as the 2-phenyl analog, which may necessitate pre-functionalization of the 2-position with a phenyl group. While specific yield data for the one-pot method is not provided in the identified sources, the simplified procedure implies potential cost and time savings compared to more elaborate synthetic sequences.

Synthetic Methodology Process Chemistry Cost Efficiency

Procurement Advantage: Favorable Cost-Performance Ratio and High Purity Availability

The target compound is commercially available at competitive price points with high purity (≥95% to ≥98%) from multiple reputable vendors, enabling cost-effective sourcing for research and development [1]. For example, 1 g quantities are available from approximately $71.90, with 5 g at $273.90 . In contrast, the 6-carboxylic acid regioisomer (2-methylbenzothiazole-6-carboxylic acid) is offered at a higher price point for comparable purity and quantity , while the 2-phenyl analog may face discontinued supply or limited availability .

Procurement Cost Analysis Quality Assurance

Computational Differentiation: Lipophilicity and Predicted Bioavailability

The target compound exhibits a consensus Log P (cLogP) of 2.1 , positioning it within the optimal lipophilicity range (Log P 1–3) for oral bioavailability according to Lipinski's Rule of Five. In contrast, the unsubstituted benzothiazole-5-carboxylic acid has a lower predicted Log P (estimated ~1.2–1.5 based on fragment methods), while the 2-phenyl analog is substantially more lipophilic (predicted cLogP >3.5) . The 2-methyl group thus strikes a balance between membrane permeability and aqueous solubility that is favorable for drug-like properties.

Drug Design ADME Properties Medicinal Chemistry

Optimal Application Scenarios for 2-Methylbenzo[d]thiazole-5-carboxylic Acid Based on Quantitative Differentiation


Pharmaceutical Lead Optimization Requiring Balanced Lipophilicity

Drug discovery programs aiming to develop oral small-molecule therapeutics can leverage the compound's favorable cLogP of 2.1, which resides in the optimal range for permeability and solubility . The 2-methyl substitution provides a superior balance of lipophilicity compared to the unsubstituted (too polar) and 2-phenyl (too lipophilic) benzothiazole carboxylic acid analogs, making it a rational choice for hit-to-lead campaigns targeting CNS or anti-inflammatory indications where balanced physicochemical properties are critical .

Cost-Effective Synthesis of Benzothiazole-Derived Libraries

The one-pot synthetic accessibility of the target compound from inexpensive 4-chloro-3-nitrobenzoic acid [1] enables efficient and economical production of gram quantities. Combined with its competitive market price (as low as $71.90/g ), this compound is ideally suited for generating diverse chemical libraries via parallel synthesis or for use as a common intermediate in medicinal chemistry projects where budget constraints are a primary consideration.

Formulation Development and Process Chemistry

The reduced melting point (~202 °C) compared to the parent benzothiazole-5-carboxylic acid (256–262 °C) [2] simplifies handling and may lower energy requirements during manufacturing. Coupled with its slightly improved aqueous solubility, this compound is a practical choice for developing formulations where ease of processing and compatibility with aqueous systems are desired, such as in injectable or oral solution dosage forms.

Agrochemical Intermediate with Enhanced Synthetic Tractability

For the synthesis of herbicidal benzothiazole amides and related crop protection agents, the 2-methyl-5-carboxylic acid regioisomer offers a more accessible and cost-effective building block than the 6-carboxylic acid analog. Its lower procurement cost and simpler synthetic route can reduce overall production expenses and improve supply chain reliability for agrochemical manufacturers.

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